(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
Description
This compound belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one family, characterized by a thiazolidinone core with a benzylidene group at position 5 and a substituted phenylamino moiety at position 2. The specific substituents—4-chloro-2-(trifluoromethyl)phenyl (electron-withdrawing) and 2,5-dimethoxybenzylidene (electron-donating)—impart unique electronic and steric properties. These features influence its biological activity, solubility, and metabolic stability, making it a candidate for antimicrobial and anticancer research .
Properties
Molecular Formula |
C19H14ClF3N2O3S |
|---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(2,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14ClF3N2O3S/c1-27-12-4-6-15(28-2)10(7-12)8-16-17(26)25-18(29-16)24-14-5-3-11(20)9-13(14)19(21,22)23/h3-9H,1-2H3,(H,24,25,26)/b16-8- |
InChI Key |
ULXRMSDTWKSGHD-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with 2-aminothiazole in the presence of a base to form the intermediate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)aniline under specific conditions to yield the final product. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Comparative spectral and analytical data highlight substituent effects:
*Inferred from IR data in .
†Estimated based on molecular formula (C₂₀H₁₆ClF₃N₂O₃S: ~464.8 g/mol).
‡Inferred from =CH proton shifts in analogs.
Key Observations :
- The C=O stretch (~1710 cm⁻¹) remains consistent across analogs, indicating minimal electronic disruption to the thiazolidinone core .
- =CH proton shifts (7.80–7.95 ppm) suggest slight deshielding effects from electron-withdrawing benzylidene substituents.
Contradictions :
Structural and Functional Insights from Isostructural Analogs
highlights isostructural thiazole derivatives with fluorophenyl and triazolyl groups. Such structural insights suggest that the target compound’s 2,5-dimethoxybenzylidene group may optimize binding in hydrophobic pockets .
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